molecular formula C17H19N3O3 B12185300 N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12185300
M. Wt: 313.35 g/mol
InChI Key: UPLYOIIRICXMFL-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic carboxamide derivative characterized by a fused cycloheptathiazole (oxazole) core and a 4-acetylamino phenyl substituent. The compound’s structure combines a seven-membered cycloheptane ring fused with an oxazole moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-11(21)18-12-7-9-13(10-8-12)19-17(22)16-14-5-3-2-4-6-15(14)23-20-16/h7-10H,2-6H2,1H3,(H,18,21)(H,19,22)

InChI Key

UPLYOIIRICXMFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of oxazole derivatives often involves the use of tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic processes and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Properties/Data Source
N-[4-(Acetylamino)phenyl]-...oxazole-3-carboxamide Cyclohepta[d][1,2]oxazole 4-Acetylamino phenyl C₁₉H₂₂N₃O₃* ~340 (estimated) Hypothesized moderate thermal stability N/A
N-(2,4-Dimethoxyphenyl)-...oxazole-3-carboxamide Cyclohepta[d][1,2]oxazole 2,4-Dimethoxyphenyl C₁₉H₂₂N₂O₄ 354.39 Increased lipophilicity due to methoxy groups
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-...oxazole-3-carboxamide Cyclohepta[d][1,2]oxazole Benzodioxin substituent C₁₇H₁₈N₂O₄ 314.34 Enhanced oxygen content for H-bonding; lower MW
2-(Acetylamino)-N-(3-chlorophenyl)-...thiophene-3-carboxamide Cyclohepta[b]thiophene 3-Chlorophenyl C₁₈H₁₉ClN₂O₂S ~365 (estimated) Thiophene core alters electronic properties
Propyl 2-[(3,4-dichlorobenzoyl)amino]-...thiophene-3-carboxylate Cyclohepta[b]thiophene 3,4-Dichlorobenzoyl C₂₂H₂₂Cl₂N₂O₃S 477.39 Bulky substituent; ester group modifies solubility

*Estimated based on structural similarity to analogs.

Substituent Impact on Physicochemical Properties

  • However, the acetamide group may reduce thermal stability relative to methoxy-substituted analogs, as seen in sulfonamide derivatives where methoxy groups confer higher decomposition temperatures (e.g., 255°C vs. 101°C for amino-substituted derivatives) .
  • Methoxy Groups () : Dimethoxy substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. Methoxy groups also enhance thermal stability, as observed in sulfonamide analogs .
  • Its lower molecular weight (314.34 vs. ~340 for the main compound) may correlate with improved bioavailability .
  • Thiophene vs. Oxazole Core () : Replacing oxazole with thiophene alters electronic properties (e.g., reduced aromaticity, increased electron density). Thiophene-containing analogs may exhibit different binding affinities in biological systems due to sulfur’s polarizability .

Research Implications and Limitations

  • Structural Insights : The SHELX software suite () is critical for resolving crystal structures of such compounds, enabling precise comparisons of molecular conformations and intermolecular interactions .
  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the main compound are absent in the evidence. Predictions rely on extrapolation from analogs.
  • Functional Potential: Substituent variations suggest tunability for applications in medicinal chemistry (e.g., kinase inhibition) or materials science, pending targeted synthesis and testing.

Biological Activity

Overview

N-[4-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that suggest interactions with various biological targets, leading to significant implications in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Acetylamino group : Enhances solubility and may influence biological activity.
  • Tetrahydro-cyclohepta[d][1,2]oxazole moiety : Imparts structural rigidity and potential interaction sites with biological receptors.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The mechanisms through which it operates likely involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mode of action appears to involve disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal:

  • Cytotoxicity against cancer cell lines : The compound has shown significant cytotoxic effects on several cancer cell lines in vitro.
  • Mechanism of action : Potential mechanisms include induction of apoptosis and inhibition of tumor growth through modulation of key oncogenic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamideSimilar tetrahydro-cyclohepta structurePotentially different biological activities due to positional changes in substituents
5-Amino-1H-pyrazole derivativesContains pyrazole moietyKnown for diverse pharmacological activities
1,3-OxazolesFive-membered heterocyclesExhibits varying degrees of biological activity depending on substitutions
2-Amino-4-(4-fluorophenyl)-5-oxo derivativesRelated oxazole structureMay possess different reactivity profiles

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Investigation : In a study featured in Cancer Research, the compound was tested on multiple cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values indicating potent cytotoxicity.
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between this compound and specific protein targets involved in cancer progression.

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